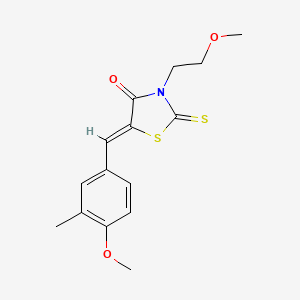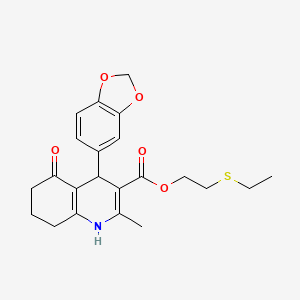![molecular formula C14H21ClN4O3 B4900544 N~2~-(tert-butyl)-N~1~-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}glycinamide](/img/structure/B4900544.png)
N~2~-(tert-butyl)-N~1~-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(tert-butyl)-N~1~-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}glycinamide, commonly known as TBNPA, is a widely used compound in scientific research. It is a member of the family of N-alkyl-N'-arylureas and has been extensively studied due to its potential applications in various fields. In
Mecanismo De Acción
The mechanism of action of TBNPA is not fully understood. It has been suggested that TBNPA may act as an acetylcholinesterase inhibitor by binding to the active site of the enzyme. This results in the accumulation of acetylcholine in the synaptic cleft, leading to increased cholinergic activity.
Biochemical and Physiological Effects:
TBNPA has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase in vitro and in vivo. TBNPA has also been shown to have herbicidal and fungicidal activity. In addition, TBNPA has been shown to have some anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBNPA has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, TBNPA also has some limitations. It is toxic and must be handled with care. In addition, its effects may be species-specific, and caution should be exercised when extrapolating results from one species to another.
Direcciones Futuras
There are several future directions for research on TBNPA. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase. Another area of interest is the development of TBNPA analogs with improved herbicidal and fungicidal activity. Finally, the potential anti-inflammatory activity of TBNPA warrants further investigation.
Conclusion:
In conclusion, TBNPA is a widely used compound in scientific research. Its synthesis method is well-established, and its potential applications in various fields have been extensively studied. TBNPA has significant biochemical and physiological effects, and its advantages and limitations for lab experiments are well understood. There are several future directions for research on TBNPA, including the development of more potent and selective inhibitors of acetylcholinesterase, the development of TBNPA analogs with improved herbicidal and fungicidal activity, and the investigation of its potential anti-inflammatory activity.
Métodos De Síntesis
The synthesis of TBNPA involves the reaction of tert-butyl isocyanate with 2-chloro-4-nitroaniline in the presence of triethylamine. The resulting intermediate is then reacted with glycine methyl ester hydrochloride to yield TBNPA. The reaction is carried out under mild conditions and the yield is high.
Aplicaciones Científicas De Investigación
TBNPA has been extensively used in scientific research due to its potential applications in various fields. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. TBNPA has also been studied for its potential use as a herbicide and as a fungicide.
Propiedades
IUPAC Name |
2-(tert-butylamino)-N-[2-(2-chloro-4-nitroanilino)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O3/c1-14(2,3)18-9-13(20)17-7-6-16-12-5-4-10(19(21)22)8-11(12)15/h4-5,8,16,18H,6-7,9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETPOWJSNKPVGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-4-[3-(1H-pyrazol-3-yl)phenyl]-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B4900470.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4900478.png)
![ethyl 4-(4-chlorobenzyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4900483.png)
amino]-1-piperidinecarboxylate](/img/structure/B4900491.png)

![2-[benzyl(phenylsulfonyl)amino]-N-methylbenzamide](/img/structure/B4900499.png)
![5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4900508.png)
![ethyl 4-(cyclopropylmethyl)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4900517.png)

![1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4900528.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-chlorobenzyl)piperazine oxalate](/img/structure/B4900533.png)
![[1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4900538.png)

